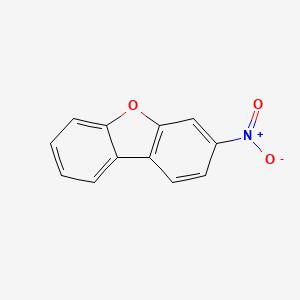

3-硝基二苯并呋喃

概述

描述

3-Nitrodibenzofuran, also known as 3-Nitrodibenzofuran, is a useful research compound. Its molecular formula is C12H7NO3 and its molecular weight is 213.19 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Nitrodibenzofuran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10862. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Nitrodibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrodibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽化学中的光可移除保护基

3-硝基二苯并呋喃 (NDBF) 已被确定为肽中巯基笼罩的优良光可移除保护基 . 此应用在肽合成中至关重要,其中半胱氨酸的巯基需要在肽链组装过程中进行保护。 NDBF 提供高裂解效率和显著的双光子截面,使其成为开发光活化肽和光敏生物材料的宝贵工具。

生物学研究中的光活化分子

NDBF 衍生物已被用于创建生物相关分子的光活化版本 . 这使研究人员能够用光来控制这些分子在活细胞中的激活,为以高空间和时间分辨率研究动态生物过程提供了一种强大的方法。

硝基取代杂环化合物的合成

该化合物是硝基取代杂环化合物区域选择性合成的关键中间体 . 由于其独特的反应性特征,这些化合物在各种化学合成中都有价值,包括药物和农用化学品。

环境影响研究

3-硝基二苯并呋喃已在 PM2.5 样品中检测到,表明其存在于车辆排放中,并可能影响空气质量和人类健康 . 了解其环境分布和影响对于污染控制和公共卫生政策至关重要。

材料科学应用

在材料科学中,3-硝基二苯并呋喃用于合成具有特定光学特性的新型材料 . 它的分子结构可以帮助开发具有独特的光吸收和发射特性的先进材料。

光敏生物材料开发

NDBF 的光敏特性使其成为开发可使用光操纵的生物材料的极佳候选者 . 这在组织工程和再生医学中具有潜在的应用,在这些领域需要对材料特性进行精确控制。

分析化学

安全和危害

3-Nitrodibenzofuran is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to wear respiratory protection, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .

作用机制

Target of Action

It’s known to be used as a protecting group for thiol in peptides .

Mode of Action

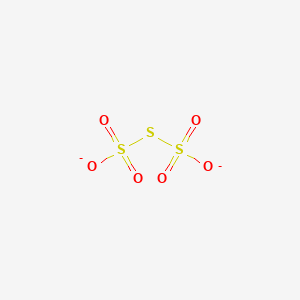

3-Nitrodibenzofuran acts as a protecting group for thiol in peptides . It’s used to prevent the isomerization of protected thiols to a dead-end product upon photolysis . The thiol is masked with a 3-Nitrodibenzofuran group, preventing unwanted reactions .

Biochemical Pathways

It’s known that the compound can be involved in various processes accompanied by the destruction of the aromatic sextet, in particular the diels–alder reaction and dipolar cycloaddition .

Pharmacokinetics

Its molecular weight is 2131889 , which could influence its pharmacokinetic properties.

Result of Action

It’s known that the compound can act as michael acceptors and as “latent” equivalents of highly electrophilic α-nitrocarbonyl compounds .

Action Environment

Environmental factors such as temperature, ph, and light conditions could potentially influence the compound’s action .

生化分析

Biochemical Properties

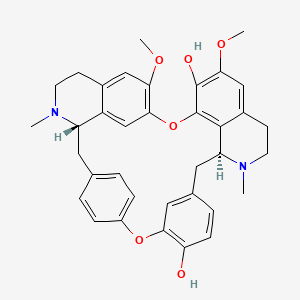

3-Nitrodibenzofuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One notable interaction is with thiol-containing peptides, where 3-Nitrodibenzofuran acts as a protecting group for cysteine residues. This interaction is crucial for the synthesis and stability of peptides, as it prevents unwanted reactions involving the thiol group. Additionally, 3-Nitrodibenzofuran has been shown to interact with protein farnesyltransferase, an enzyme involved in the post-translational modification of proteins. The interaction between 3-Nitrodibenzofuran and protein farnesyltransferase facilitates the enzymatic palmitoylation of peptides, which is essential for their proper localization and function within cells .

Cellular Effects

The effects of 3-Nitrodibenzofuran on various types of cells and cellular processes are profound. In human ovarian carcinoma cells, for instance, 3-Nitrodibenzofuran-caged peptides have been observed to migrate from the cytosol and Golgi apparatus to the plasma membrane upon UV irradiation. This migration is indicative of the compound’s influence on cell signaling pathways and protein localization. Furthermore, 3-Nitrodibenzofuran has been implicated in the regulation of gene expression and cellular metabolism, particularly through its role in the modification of peptides and proteins .

Molecular Mechanism

At the molecular level, 3-Nitrodibenzofuran exerts its effects through specific binding interactions with biomolecules. The compound’s nitro group plays a pivotal role in these interactions, facilitating the formation of stable complexes with thiol groups in peptides. This binding interaction is reversible upon exposure to UV light, allowing for controlled release of the protected thiol group. Additionally, 3-Nitrodibenzofuran can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. These molecular mechanisms underscore the compound’s versatility and utility in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitrodibenzofuran have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can be accelerated by exposure to light and heat. Long-term studies have shown that 3-Nitrodibenzofuran can have lasting effects on cellular function, particularly in the context of peptide modification and enzyme activity. These temporal effects highlight the importance of careful handling and storage of the compound to maintain its efficacy in biochemical experiments .

Dosage Effects in Animal Models

The effects of 3-Nitrodibenzofuran vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, making it suitable for use in various biochemical assays. At higher doses, 3-Nitrodibenzofuran can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects underscore the need for precise control of the compound’s concentration in experimental settings to avoid potential toxicity .

Metabolic Pathways

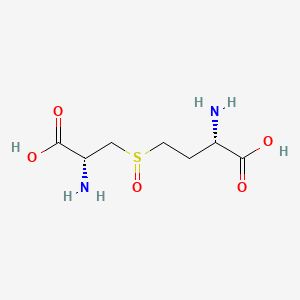

3-Nitrodibenzofuran is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key interaction is with glutathione, a tripeptide that plays a crucial role in cellular detoxification. 3-Nitrodibenzofuran can conjugate with glutathione, leading to its subsequent metabolism and excretion. This interaction is essential for the compound’s detoxification and clearance from the body. Additionally, 3-Nitrodibenzofuran can affect metabolic flux and metabolite levels by modifying the activity of enzymes involved in key metabolic pathways .

Transport and Distribution

Within cells and tissues, 3-Nitrodibenzofuran is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. For instance, 3-Nitrodibenzofuran-caged peptides have been shown to accumulate in the cytosol and Golgi apparatus before migrating to the plasma membrane upon UV irradiation. This transport and distribution are critical for the compound’s function in cellular processes .

Subcellular Localization

The subcellular localization of 3-Nitrodibenzofuran is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. For example, 3-Nitrodibenzofuran-caged peptides are initially localized in the cytosol and Golgi apparatus, but upon UV irradiation, they migrate to the plasma membrane. This dynamic localization is essential for the compound’s role in regulating cellular processes and signaling pathways .

属性

IUPAC Name |

3-nitrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFAHDAUVZRVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202446 | |

| Record name | 3-Nitrodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5410-97-9 | |

| Record name | 3-Nitrodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5410-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005410979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrodibenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITRODIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

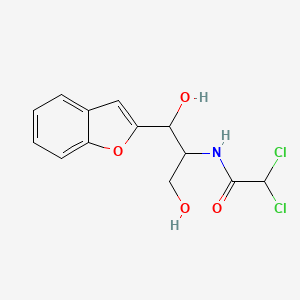

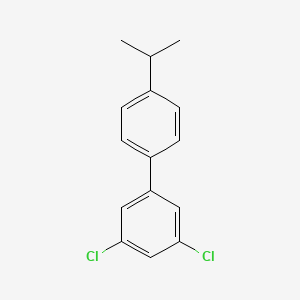

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

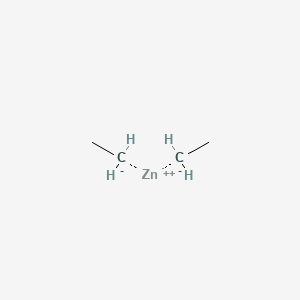

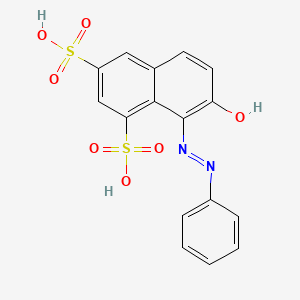

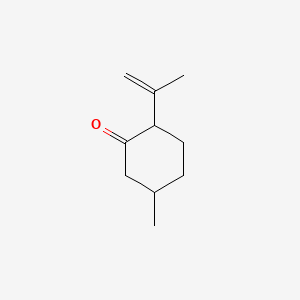

Feasible Synthetic Routes

Q1: What are the sources of 3-nitrodibenzofuran in the environment?

A1: 3-nitrodibenzofuran is primarily formed as a secondary product through the photochemical transformation of other polycyclic aromatic hydrocarbons (PAHs) in the atmosphere. [] Traffic emissions and coal combustion are significant contributors to PAHs in urban environments, ultimately leading to the formation of 3-nitrodibenzofuran. []

Q2: Can 3-nitrodibenzofuran be selectively synthesized?

A4: Yes, direct nitration of dibenzofuran with nitric acid in trifluoroacetic acid yields 3-nitrodibenzofuran with high selectivity under mild conditions. [] This method offers an efficient way to synthesize this particular isomer.

Q3: What is the molecular structure of 3-nitrodibenzofuran?

A5: 3-nitrodibenzofuran consists of two benzene rings fused together with a furan ring, and a nitro group attached to the carbon atom at position 3 of the dibenzofuran structure. The molecule is nearly planar and exhibits a herringbone packing arrangement in the solid state. []

Q4: How is 3-nitrodibenzofuran used in biomolecule patterning?

A6: A novel two-photon (2P) activatable molecule, TPA-trisNTA, incorporating a 3-nitrodibenzofuran derivative as a photocleavable group, was developed for high-precision biomolecule patterning. [] Upon irradiation with NIR light, the 3-nitrodibenzofuran moiety cleaves, enabling controlled activation and immobilization of proteins in 2D and 3D. [] This approach allows for precise spatial and temporal control over protein organization, facilitating the study of cellular processes in environments mimicking the natural extracellular matrix. []

Q5: Can you elaborate on the wavelength-selective uncaging of oligonucleotides using 3-nitrodibenzofuran?

A7: 3-Nitrodibenzofuran can be incorporated into oligonucleotides as a photocleavable protecting group for the nucleobase. [] This modification allows for the controlled release of the oligonucleotide upon irradiation with specific wavelengths of light. [] The use of 3-nitrodibenzofuran enables multi-wavelength uncaging, providing greater complexity and control over oligonucleotide function in experimental settings. []

Q6: What are the environmental concerns related to 3-nitrodibenzofuran?

A8: As 3-nitrodibenzofuran is found in particulate matter, it poses a potential risk to human health, particularly due to its association with respiratory problems and lung cancer. [] While research on its specific toxicological effects is ongoing, its presence in the environment warrants further investigation and monitoring. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。